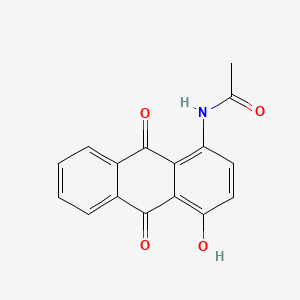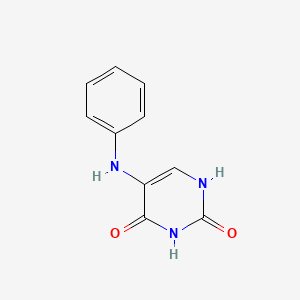
5-anilinopyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-anilinopyrimidine-2,4(1H,3H)-dione is an organic compound with a molecular formula of C5H4N2O2. It is an intermediate in the synthesis of several important compounds and has a wide range of applications in the field of chemical research.
科学的研究の応用
Anti-inflammatory Activity
5-Anilinopyrimidine derivatives demonstrate significant anti-inflammatory activity. For instance, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, synthesized from 6-methylpyrimidine-2,4(1H,3H)-dione, has been shown to exhibit remarkable anti-inflammatory effects in mouse ear swelling tests (Dong, 2010). Similarly, another study synthesized 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and confirmed its significant anti-inflammatory effect (Shang Lin-lin & Dong, 2010).
Antimalarial Activity
Research indicates the potential of 5-anilinopyrimidine derivatives in antimalarial applications. The synthesis of 6,7,8-substituted 3-methylpteridine-2,4(3H,8H)-diones, derived from 5-amino-6-(substituted anilino)-3-methylpyrimidine-2,4(1H,3H)-dione, has shown activity against the human parasite Plasmodium falciparum (Halladay & Cowden, 1990).
Synthesis of Biological Agents
A series of novel pyrimidine derivatives have been synthesized and evaluated for their biological activities. For instance, (2-hydroxyphenyl)-5-phenyl-6-(pyrrolidine-1-carbonyl)-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives have shown promising anti-inflammatory, antimicrobial, and antifungal activities (Veeranna et al., 2022).
Corrosion Inhibition
5-Arylpyrimido-[4,5-b]quinoline-diones, a class of 5-anilinopyrimidine derivatives, have been identified as effective corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate high inhibition efficiency, with some showing up to 98.30% efficiency (Verma et al., 2016).
Antitumor and Antiviral Applications
Novel cyclic arylsulfonylureas, including derivatives of 5-(substituted)benzylidene-3-(4-substituted)phenylsulfonylimidazolidine-2,4-diones, have shown significant antitumor activity, particularly against ovarian cancer, melanoma, and renal cancer cells. These compounds have been synthesized and tested across a range of tumor cell lines (El-Deeb et al., 2010).
生化学分析
Biochemical Properties
5-anilinopyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as kinases and phosphatases, influencing their catalytic activities. The compound also binds to certain proteins, altering their conformation and function. For instance, it has been observed to interact with heat shock proteins, which are crucial for protein folding and stress responses. These interactions are typically non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the phosphorylation of specific proteins, thereby affecting downstream signaling cascades. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often facilitated by the formation of hydrogen bonds and van der Waals interactions. The compound can also induce conformational changes in proteins, affecting their stability and function. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression profiles and metabolic shifts. These effects are often reversible upon removal of the compound, indicating its potential for controlled biochemical modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance certain cellular functions, such as increased enzyme activity or improved stress responses. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a measurable biological response. These findings highlight the importance of dosage optimization for therapeutic applications .
特性
IUPAC Name |
5-anilino-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-8(6-11-10(15)13-9)12-7-4-2-1-3-5-7/h1-6,12H,(H2,11,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKCLIEQQTBFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309629 |
Source


|
| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4870-31-9 |
Source


|
| Record name | NSC212413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenylamino-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



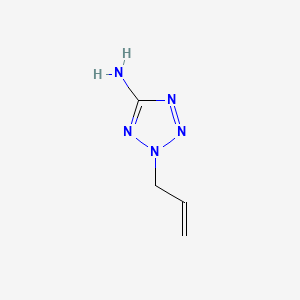


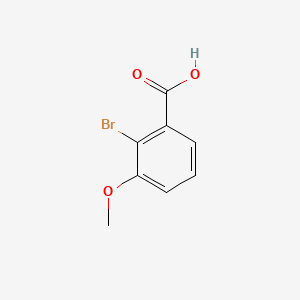
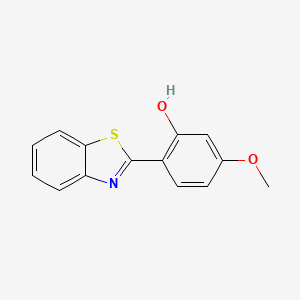


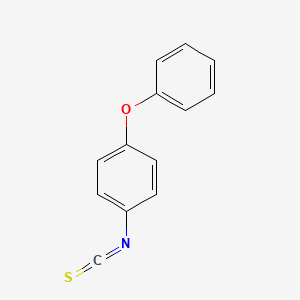

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)
